molecular formula C14H17NO2S B2864788 N-(1-ethynylcyclohexyl)benzenesulfonamide CAS No. 866008-78-8

N-(1-ethynylcyclohexyl)benzenesulfonamide

Cat. No. B2864788
CAS RN: 866008-78-8
M. Wt: 263.36
InChI Key: ABMDMJNBOGXWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-ethynylcyclohexyl)benzenesulfonamide” is a chemical compound with the CAS Number: 866008-78-8 . It has a molecular weight of 263.36 and its IUPAC name is N-(1-ethynylcyclohexyl)benzenesulfonamide . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “N-(1-ethynylcyclohexyl)benzenesulfonamide” is 1S/C14H17NO2S/c1-2-14(11-7-4-8-12-14)15-18(16,17)13-9-5-3-6-10-13/h1,3,5-6,9-10,15H,4,7-8,11-12H2 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-(1-ethynylcyclohexyl)benzenesulfonamide” is a solid compound . It has a molecular weight of 263.36 .

Safety and Hazards

The compound is associated with several hazard codes: H302, H312, H332 . These codes indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding eating, drinking, or smoking when using this product . In case of ingestion, one should rinse the mouth and seek medical attention .

properties

IUPAC Name

N-(1-ethynylcyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-2-14(11-7-4-8-12-14)15-18(16,17)13-9-5-3-6-10-13/h1,3,5-6,9-10,15H,4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMDMJNBOGXWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethynylcyclohexyl)benzenesulfonamide

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